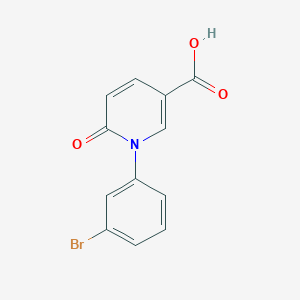

1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 1283343-26-9

Cat. No.: VC3400364

Molecular Formula: C12H8BrNO3

Molecular Weight: 294.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283343-26-9 |

|---|---|

| Molecular Formula | C12H8BrNO3 |

| Molecular Weight | 294.1 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H8BrNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) |

| Standard InChI Key | VZUWNVQTSKHAOM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)N2C=C(C=CC2=O)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=C(C=CC2=O)C(=O)O |

Introduction

Physical and Chemical Properties

The presence of the carboxylic acid functional group confers acidic properties to the molecule, enabling it to participate in various acid-base reactions and form salts with appropriate bases. This characteristic is particularly important when considering its potential applications in pharmaceutical formulations where solubility and bioavailability are critical factors. Additionally, the compound is designated strictly for research use only, emphasizing its specialized application in laboratory settings rather than human or veterinary use.

Key Physical and Chemical Parameters

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1283343-26-9 | |

| Molecular Formula | C12H8BrNO3 | |

| Molecular Weight | 294.1 g/mol | |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Usage Classification | Research use only |

Structural Characteristics

The molecular structure of 1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid features several distinctive elements that define its chemical identity and potential reactivity. The core of the molecule consists of a dihydropyridine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and exhibiting partial unsaturation. The dihydropyridine ring serves as the central scaffold to which other functional groups are attached, creating a three-dimensional architecture with specific spatial arrangements and electronic distributions.

The 3-bromophenyl group is attached to the nitrogen atom of the dihydropyridine ring, creating a direct N-C bond that influences the electron density distribution throughout the molecule. This substitution pattern, with the bromine atom at the meta position of the phenyl ring, distinguishes this compound from related structural isomers where the bromine might be positioned differently. The bromine atom, being an electron-withdrawing group, affects the electronic properties of the entire molecule, potentially influencing its reactivity and binding capabilities in biological systems.

The carboxylic acid group at position 3 of the dihydropyridine ring provides an additional site for potential hydrogen bonding and other intermolecular interactions. The presence of the oxo group at position 6 creates a lactam-like structural motif, adding to the compound's distinctive chemical signature. This combination of functional groups contributes to a unique electron distribution pattern that may be relevant for specific molecular recognition events in biological systems.

Spectroscopic Characterization

Spectroscopic characterization of 1-(3-Bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and similar dihydropyridine compounds typically relies on a combination of analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, represents a fundamental approach for structural elucidation by analyzing the chemical shifts and coupling constants associated with the compound's protons and carbons.

NMR Spectroscopy

In a typical 1H NMR analysis of this compound, one would expect to observe distinctive signals corresponding to the aromatic protons of the bromophenyl group, the protons associated with the dihydropyridine ring, and the carboxylic acid proton. The specific chemical shifts and coupling patterns would provide crucial information about the electronic environment of each proton, confirming the structural arrangement of the molecule.

Similarly, 13C NMR would reveal the carbon framework of the molecule, with characteristic signals for the carbonyl carbons (carboxylic acid and lactam), the sp2-hybridized carbons of the aromatic and dihydropyridine rings, and the carbon bearing the bromine substituent. These spectral features collectively serve as a fingerprint for the compound, enabling unambiguous identification.

Mass Spectrometry

Mass spectrometry would provide additional confirmation of the molecular weight and fragmentation pattern of the compound. The molecular ion peak at approximately m/z 294 (accounting for the isotopic distribution of bromine) would correspond to the molecular weight of C12H8BrNO3. Characteristic fragmentation pathways, such as the loss of CO2 from the carboxylic acid group or cleavage at specific bonds, would generate a distinctive pattern of fragment ions that further support the structural assignment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume